molecular formula C7H15NO B1308565 3-Ethoxypiperidine CAS No. 88536-17-8

3-Ethoxypiperidine

Cat. No. B1308565
CAS RN: 88536-17-8
M. Wt: 129.2 g/mol
InChI Key: RYNGVDXHFTWXDH-UHFFFAOYSA-N
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Description

3-Ethoxypiperidine is a compound related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine nitrogen. The ethoxy group at the third position indicates a substitution with an ethoxy functional group (–O–CH2–CH3). Piperidine derivatives are commonly found in natural and synthetic compounds with medicinal significance, and modifications on the piperidine ring, such as the introduction of an ethoxy group, can lead to compounds with interesting chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives, including those with substitutions at the 3-position, often involves complex organic reactions. For instance, enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids have been synthesized using Rh-catalyzed cyclohydrocarbonylation . Another approach for synthesizing cis- and trans-3-hydroxypipecolic acids utilizes D-serine as a chiral template, with key steps including chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction . Additionally, the synthesis of 3-chloro-1-ethylpiperidine, a related compound, involves nucleophilic displacement reactions that proceed through a two-step mechanism, forming an ambident bicyclic aziridinium ion .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with ethoxy substitutions, can be elucidated using techniques such as X-ray crystallography. For example, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed through such analysis . The stereochemistry of these molecules is crucial, as it can significantly affect their chemical reactivity and biological activity.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, which are often stereoselective and can be catalyzed by different reagents. For instance, BF3·Et2O catalyzed diastereoselective nucleophilic reactions of 3-silyloxypiperidine N,O-acetal with silyl enol ethers, which was applied to the asymmetric synthesis of (+)-febrifugine, an antimalarial alkaloid . The Overman rearrangement has been used as a key step in the enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine . Moreover, the synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, an intermediate for Cisapride, was achieved from enantiopure 4-formylazetidin-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethoxypiperidine and related compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. The stereochemistry of the substituents also plays a significant role in the compound's interaction with biological targets, as seen in the various natural products containing the 3-hydroxypiperidine motif . The configuration of stereoisomers can be determined using spectroscopic methods such as NMR and IR spectroscopy, which provide insights into the compound's physical and chemical characteristics10.

Scientific Research Applications

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

Piperidine and its derivative, piperine, are major alkaloids extracted from black pepper (Piper nigrum). They have been observed to have therapeutic properties against various types of cancers .

Methods of Application or Experimental Procedures

The compounds are typically administered alone or in combination with other drugs. They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

Results or Outcomes

Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia. Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Synthesis and Pharmacological Applications of Piperidine Derivatives

Specific Scientific Field

Organic Chemistry and Pharmacology

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum). They have been observed to have therapeutic properties against various types of cancers .

Methods of Application or Experimental Procedures

The compounds are typically administered alone or in combination with other drugs. They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

Results or Outcomes

Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia. Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Synthesis and Pharmacological Applications of Piperidine Derivatives

Specific Scientific Field

Organic Chemistry and Pharmacology

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application or Experimental Procedures

The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH. Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed. Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia. Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs. Several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by these two κ phytochemicals .

Synthesis and Pharmacological Applications of Piperidine Derivatives

Specific Scientific Field

Organic Chemistry and Pharmacology

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

3-Ethoxypiperidine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-ethoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGVDXHFTWXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402121
Record name 3-ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypiperidine

CAS RN

88536-17-8
Record name 3-ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kikumoto, A Tobe, H Fukami… - Journal of medicinal …, 1984 - ACS Publications
A series of substituted (iv-aminoalkoxy) stilbene derivatives has been synthesized and screened for anticonvulsant activity. The effect of structural modification of these molecules on the …
Number of citations: 20 pubs.acs.org
PW Codding, TA Lee… - Journal of medicinal …, 1984 - ACS Publications
The molecular structures of cyheptamide and 3-hydroxy-3-phenacyloxindole were determined by X-ray diffraction methods. The amide group in both compounds exhibits delocalization …
Number of citations: 44 pubs.acs.org

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